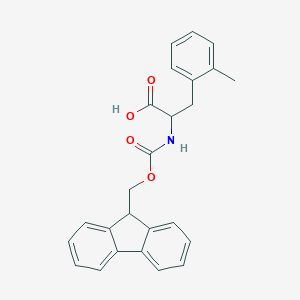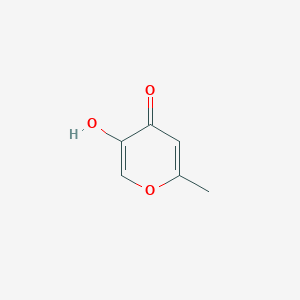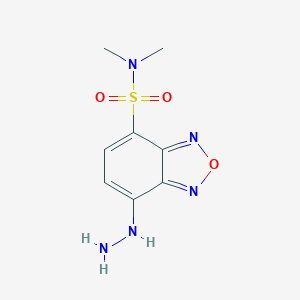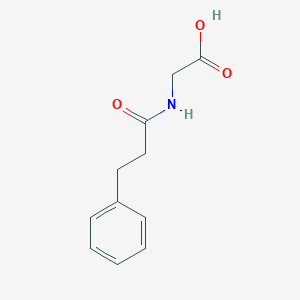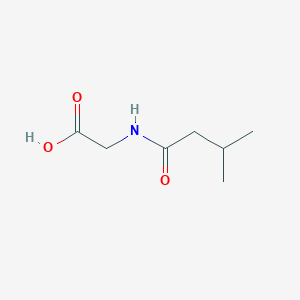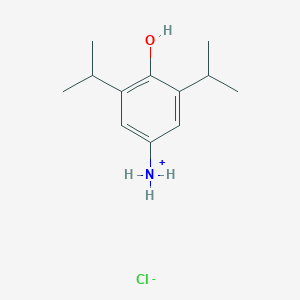
1-苯基吡咯烷-2-酮
概述
描述
1-Phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of pyrrolidinone, where a phenyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its diverse applications in organic synthesis and its presence in various biologically active molecules .
科学研究应用
1-Phenylpyrrolidin-2-one has numerous applications in scientific research:
作用机制
The mechanism of action of 1-Phenylpyrrolidin-2-one involves its interaction with molecular targets and pathways in biological systems. For example, a derivative of 1-Phenylpyrrolidin-2-one, blebbistatin, inhibits non-muscle myosin II activity with high specificity . This inhibition affects cellular processes such as cell motility and cytokinesis .
安全和危害
未来方向
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
生化分析
Biochemical Properties
1-Phenylpyrrolidin-2-one is known to interact with non-muscle myosin II, inhibiting its activity with high specificity . This interaction suggests that 1-Phenylpyrrolidin-2-one may play a role in cellular processes that involve myosin II, such as cell motility and cytokinesis .
Cellular Effects
In cellular contexts, 1-Phenylpyrrolidin-2-one has been observed to influence cell function through its interaction with non-muscle myosin II . By inhibiting myosin II activity, 1-Phenylpyrrolidin-2-one could potentially affect various cellular processes, including cell migration, adhesion, and spreading .
Molecular Mechanism
The molecular mechanism of 1-Phenylpyrrolidin-2-one involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This mechanism suggests that 1-Phenylpyrrolidin-2-one exerts its effects at the molecular level through a series of chemical transformations.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
The metabolic pathways of 1-Phenylpyrrolidin-2-one involve the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form . These pathways suggest that 1-Phenylpyrrolidin-2-one interacts with various enzymes and cofactors during its metabolism.
准备方法
1-Phenylpyrrolidin-2-one can be synthesized through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of acyclic substrates with amines, followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.
Ring Expansion of β-Lactams or Cyclopropylamides: This method involves the ring expansion of β-lactams or cyclopropylamides to form the pyrrolidinone ring.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
1-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 1-Phenylpyrrolidin-2-one can lead to the formation of pyrrolidine derivatives.
Major products formed from these reactions include various substituted pyrrolidinones and pyrrolidine derivatives .
相似化合物的比较
1-Phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-2-pyrrolidinone: This compound has a benzyl group instead of a phenyl group attached to the nitrogen atom.
1-Ethyl-2-pyrrolidinone: This compound has an ethyl group attached to the nitrogen atom.
1-Vinyl-2-pyrrolidinone: This compound has a vinyl group attached to the nitrogen atom.
The uniqueness of 1-Phenylpyrrolidin-2-one lies in its specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIVASFFKKFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196837 | |
| Record name | 1-Phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4641-57-0 | |
| Record name | 1-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylpyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-pyrrolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLPYRROLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 1-Phenylpyrrolidin-2-ones?
A1: 1-Phenylpyrrolidin-2-ones can be synthesized through various methods. One common approach is the ring closure of substituted 4-chloro-N-phenylbutanamides in the presence of a base like sodium hydroxide. [] This reaction proceeds through the formation of a cyclic intermediate followed by hydrolysis. Another method involves a palladium-catalyzed C–H activation of acetanilides with epoxides. [] This reaction proceeds via a strained 6,4-palladacycle intermediate and results in β-hydroxy substituted 1-Phenylpyrrolidin-2-ones.
Q2: How does the substitution pattern on the 1-Phenylpyrrolidin-2-one ring affect its reactivity?
A2: Substituents on both the phenyl ring and the pyrrolidinone ring can significantly influence the reactivity of 1-Phenylpyrrolidin-2-ones. For example, the presence of a nitro group at the para position of the phenyl ring in 1-(4-nitrophenyl)pyrrolidin-2-one affects its hydrolysis rate. [] Additionally, introducing a bromine atom at the 3-position of the pyrrolidinone ring can accelerate the hydrolysis reaction and impact the acidity of the intermediate. [] In the context of palladium-catalyzed C–H activation, different N-protecting groups on the aniline, like acetyl, 1,1-dimethylurea, pyrrolidinone, and indolinyl, can be employed to afford diversely substituted 1-Phenylpyrrolidin-2-ones. []
Q3: Can you provide an example of a reaction involving 1-Phenylpyrrolidin-2-one and its mechanistic details?
A3: One example is the reaction of 1-Phenylpyrrolidin-2-ones with the Vilsmeier-Haack reagent. [] This reaction leads to a rearrangement, forming δ2-pyrrolines containing a β-chlorovinylaldehyde fragment. While the exact mechanism may vary depending on the specific substrate and conditions, it likely involves the initial formation of an iminium ion intermediate upon reaction with the Vilsmeier-Haack reagent, followed by a series of rearrangements and eliminations.
Q4: Are there any reported crystal structures of 1-Phenylpyrrolidin-2-one derivatives?
A4: Yes, several crystal structures of 1-Phenylpyrrolidin-2-one derivatives have been reported. For instance, the crystal structure of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one reveals a nearly planar pyrrolidine ring with specific dihedral angles between the ring system and the phenyl substituents. [] Additionally, the crystal structure of 5-methyl-5-[4-(methylamino)phenyl]-1-phenylpyrrolidin-2-one confirms the structure of this benzazepinone derivative. []
Q5: What are the potential applications of 1-Phenylpyrrolidin-2-ones in different fields?
A5: 1-Phenylpyrrolidin-2-ones hold potential in various fields. In synthetic organic chemistry, they serve as versatile building blocks for synthesizing complex molecules, particularly heterocycles. [] The palladium-catalyzed C–H activation reaction highlights their use in accessing diversely functionalized β-hydroxy derivatives, which can be further elaborated to biologically relevant structures. [] Their diverse reactivity and the possibility for structural modifications make them attractive targets for medicinal chemistry and drug discovery programs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


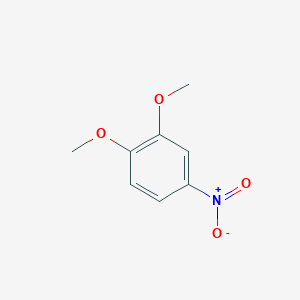


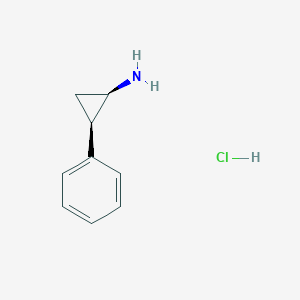

![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)

